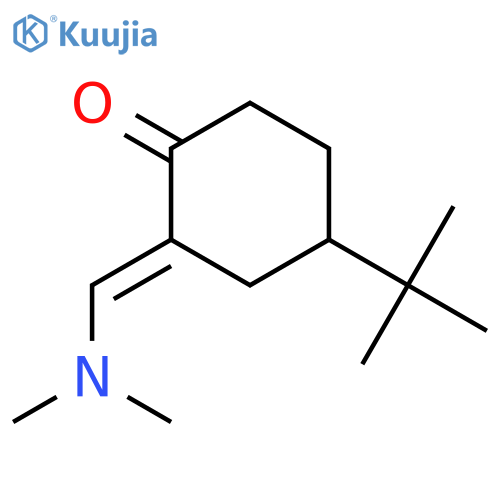Cas no 66549-70-0 (4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one)

66549-70-0 structure
商品名:4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- CYCLOHEXANONE, 2-[(DIMETHYLAMINO)METHYLENE]-4-(1,1-DIMETHYLETHYL)-
- 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
- 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
- EN300-1126264
- 4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
- 66549-70-0
- CS-0348561
-
- インチ: InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9-
- InChIKey: SNXYQXLWVGTVPA-KTKRTIGZSA-N
計算された属性
- せいみつぶんしりょう: 209.177964357Da
- どういたいしつりょう: 209.177964357Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.3Ų
4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126264-0.1g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1126264-1.0g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 1g |
$728.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419231-2.5g |
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one |
66549-70-0 | 98% | 2.5g |
¥35985.00 | 2024-05-04 | |
| Enamine | EN300-1126264-0.05g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419231-250mg |
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one |
66549-70-0 | 98% | 250mg |
¥18090.00 | 2024-05-04 | |
| Enamine | EN300-1126264-5g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 5g |
$1199.0 | 2023-10-26 | |
| Enamine | EN300-1126264-10g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 10g |
$1778.0 | 2023-10-26 | |
| Enamine | EN300-1126264-0.5g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1126264-5.0g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1126264-0.25g |
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one |
66549-70-0 | 95% | 0.25g |
$381.0 | 2023-10-26 |
4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
66549-70-0 (4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
